molecular formula C20H22ClN B562978 Cyclobenzaprine-d3 Hydrochloride CAS No. 1184983-42-3

Cyclobenzaprine-d3 Hydrochloride

Cat. No. B562978
CAS RN: 1184983-42-3
M. Wt: 314.871
InChI Key: VXEAYBOGHINOKW-NIIDSAIPSA-N
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Description

Cyclobenzaprine-d3 Hydrochloride is a muscle relaxant sold under the trade name Flexeril . It is used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions . It contains three deuterium atoms at the terminal methyl group and is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry .


Synthesis Analysis

A study on the formulation development of sublingual cyclobenzaprine tablets has been conducted . The study involved storing drug-excipient blends with added moisture in closed glass vials at high temperature . A LC-MS/MS method for simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide has been successfully validated .


Molecular Structure Analysis

The molecular formula of Cyclobenzaprine-d3 Hydrochloride is C20H21N . It is a tricyclic amine salt .


Chemical Reactions Analysis

Cyclobenzaprine interacts with some commonly used pharmaceutical excipients . The results were fairly good in agreement with the cyclobenzaprine hydrochloride-excipient interaction analysis, obtained from DSC, FTIR, and UV-DRS .


Physical And Chemical Properties Analysis

The molecular weight of Cyclobenzaprine-d3 Hydrochloride is 314.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Certified Reference Material

Cyclobenzaprine-d3 Hydrochloride is used as a Certified Reference Material (CRM). It has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM has been characterized by metrologically valid procedures and may be used as a quantitative analytical reference standard .

Internal Standard for Quantification

This compound contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine . This application is particularly useful in GC- or LC-mass spectrometry .

Forensic Chemistry & Toxicology

In the field of forensic chemistry and toxicology, Cyclobenzaprine-d3 Hydrochloride is used as a reference standard . It helps in the identification and quantification of cyclobenzaprine in forensic samples .

Clinical Testing

Cyclobenzaprine-d3 Hydrochloride is suitable for numerous GC/MS and LC/MS applications from clinical toxicology testing . It can be used in urine drug testing, pain prescription monitoring, and isotope dilution methods .

Research on Muscle Relaxants

Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties . The deuterated version, Cyclobenzaprine-d3 Hydrochloride, can be used in research to understand the mechanism of action and effects of this class of drugs .

Research on Sleep Disturbances

Due to its antagonistic effects in the serotoninergic, histaminergic, and adrenergic systems, cyclobenzaprine is currently being investigated for various additional indications, most notably for sleep disturbances in posttraumatic stress disorder (PTSD) and fibromyalgia .

Mechanism of Action

Target of Action

Cyclobenzaprine-d3 Hydrochloride, also known as Cyclobenzaprine, is a skeletal muscle relaxant that primarily targets the brainstem . It has been shown to antagonize muscarinic receptors (M1, M2, and M3), serotonin 5-HT2 receptors (5-HT2C and 5-HT2B), and histamine H1 receptor .

Mode of Action

Cyclobenzaprine-d3 Hydrochloride mediates its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems . It has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects .

Biochemical Pathways

It is known to mediate its effects centrally, likely through modulation of noradrenergic and serotonergic systems . This modulation can lead to a reduction in muscle hyperactivity and spasms.

Pharmacokinetics

Cyclobenzaprine-d3 Hydrochloride exhibits a bioavailability of 33-55% . It is majorly metabolized by CYP3A4 and CYP1A2, with minor metabolism by CYP2D6 and N-demethylation . The elimination half-life ranges from 8 to 37 hours , and it is excreted via the kidneys .

Result of Action

The primary result of Cyclobenzaprine-d3 Hydrochloride action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It achieves this by reducing muscle hyperactivity through its action on the brainstem .

Action Environment

The action, efficacy, and stability of Cyclobenzaprine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may enhance or reduce its effectiveness . Additionally, individual patient characteristics such as age, gender, genetic factors, and overall health status can also influence the drug’s action.

Safety and Hazards

Cyclobenzaprine-d3 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Future Directions

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . It is not approved for use by anyone younger than 15 years old . It is also occasionally used off-label for reducing pain and sleep disturbances in patients with fibromyalgia .

properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAYBOGHINOKW-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661877
Record name Cyclobenzaprine-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184983-42-3
Record name Cyclobenzaprine-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1184983-42-3
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